Entecavir

Description

This compound is an oral antiviral drug used in the treatment of hepatitis B infection. It is marketed under the trade name Baraclude (BMS). this compound is a guanine analogue that inhibits all three steps in the viral replication process, and the manufacturer claims that it is more efficacious than previous agents used to treat hepatitis B (lamivudine and adefovir). It was approved by the U.S. Food and Drug Administration (FDA) in March 2005.

This compound anhydrous is a Hepatitis B Virus Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of this compound anhydrous is as a Nucleoside Reverse Transcriptase Inhibitor.

This compound is a guanosine nucleoside analogue used in the treatment of chronic hepatitis B virus (HBV) infection. This compound therapy can be associated with flares of the underlying hepatitis B during or after therapy, but has not been linked to cases of clinically apparent liver injury.

This compound Anhydrous is an anhydrous formulation of this compound, a synthetic analog of 2-deoxyguanosine with antiviral activity against hepatitis B virus (HBV). this compound is activated in vivo to a 5-triphosphate metabolite. In turn, the triphosphate form competes with the natural substrate deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA. The incorporation of the activated triphosphate metabolite of this compound inhibits the reverse transcriptase (RT) viral RNA-dependent HBV DNA polymerase and, so, the replication of viral DNA and transcription.

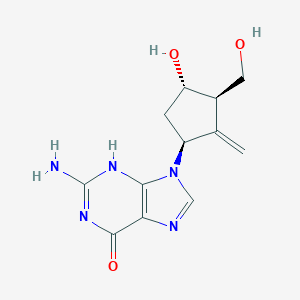

Structure

3D Structure

Properties

IUPAC Name |

2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGZDCVAUDNJFG-FXQIFTODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046446 | |

| Record name | Entecavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Entecavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble (2.4 mg/mL at pH 7.9, 25 °C), In water, 2.4X10+3 mg/L, temp not specified, 6.59e+00 g/L | |

| Record name | Entecavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00442 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ENTECAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Entecavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to off white powder | |

CAS No. |

142217-69-4 | |

| Record name | Entecavir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142217-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Entecavir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142217694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Entecavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00442 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Entecavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENTECAVIR ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNU2O4609D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ENTECAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Entecavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Entecavir Against Hepatitis B Virus Polymerase

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Entecavir (ETV) stands as a cornerstone in the management of chronic hepatitis B, distinguished by its profound antiviral potency and a high barrier to resistance. This guide provides a detailed exploration of the molecular mechanisms underpinning this compound's efficacy. As a carbocyclic analog of 2'-deoxyguanosine, this compound's therapeutic action is contingent upon its intracellular conversion to the active triphosphate form, this compound-triphosphate (ETV-TP). ETV-TP then targets the hepatitis B virus (HBV) polymerase, a multifunctional enzyme essential for viral replication, through a sophisticated, multi-pronged approach. It competitively inhibits all three catalytic functions of the polymerase: the protein-primed initiation of DNA synthesis, the reverse transcription of the pregenomic RNA template into the negative-strand DNA, and the synthesis of the positive-strand DNA. The exceptional potency of this compound is rooted in the high affinity of ETV-TP for the viral polymerase, which is significantly greater than that for the natural substrate, dGTP. Structurally, this is facilitated by the unique fit of this compound's exocyclic alkene moiety into a specific hydrophobic pocket within the enzyme's active site. This guide will dissect these interactions, present the kinetic and structural data that validate these mechanisms, and provide detailed protocols for the key experimental assays used to characterize such antiviral agents.

The Molecular Target: Hepatitis B Virus (HBV) Polymerase

The HBV polymerase (Pol) is a large, multi-domain protein that is the sole enzyme encoded by the virus and the exclusive target of all currently approved nucleos(t)ide analogue therapies. Its complex structure dictates its central role in the viral replication cycle.

Domain Architecture and Function

The HBV polymerase is organized into four distinct domains, each with a specialized function:

-

Terminal Protein (TP): Located at the N-terminus, the TP domain acts as the primer for the initiation of reverse transcription. A specific tyrosine residue within this domain covalently links to the first nucleotide, initiating the synthesis of the negative-sense DNA strand.

-

Spacer Domain: This domain, situated between the TP and RT domains, is considered flexible and may provide the necessary plasticity to accommodate the complex conformational changes that occur during DNA synthesis. While not possessing catalytic activity, it is essential for polymerase function.

-

Reverse Transcriptase (RT): The RT domain houses the core catalytic activities of the polymerase. It performs both RNA-dependent DNA synthesis (reverse transcription) to create the negative-strand DNA from the pregenomic RNA (pgRNA) template and DNA-dependent DNA synthesis to produce the positive-strand DNA.

-

Ribonuclease H (RNase H): The C-terminal RNase H domain is responsible for degrading the pgRNA template from the nascent DNA-RNA hybrid duplex, a critical step that allows for the synthesis of the second, positive DNA strand.

Caption: Domain structure of the multifunctional HBV polymerase.

Bioactivation: this compound's Intracellular Journey

This compound is administered as a prodrug and must undergo intracellular phosphorylation to exert its antiviral effect. This three-step process is efficiently catalyzed by host cellular kinases, converting this compound into its active 5'-triphosphate moiety, ETV-TP. This efficient conversion contributes significantly to its overall potency.

Caption: Intracellular phosphorylation cascade of this compound.

Core Mechanism: A Tripartite Inhibition of HBV Replication

The cornerstone of this compound's efficacy lies in the ability of ETV-TP to potently inhibit all three distinct enzymatic activities of the HBV polymerase. This comprehensive blockade of the replication process is a key differentiator from other nucleoside analogues.

-

Inhibition of Base Priming: The very first step of viral genome replication, where the TP domain primes DNA synthesis, is effectively inhibited by ETV-TP. This prevents the initiation of the entire reverse transcription process.

-

Competitive Inhibition of Reverse Transcription: ETV-TP functions as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the RT domain's active site. Crucially, the HBV polymerase exhibits a higher affinity for ETV-TP than for dGTP, making it a highly efficient competitor even at low intracellular concentrations. This superior binding is attributed to a novel hydrophobic pocket in the dNTP binding site that accommodates the unique exocyclic alkene moiety of this compound.

-

Inhibition of Positive-Strand Synthesis and Delayed Chain Termination: Upon successful competition with dGTP, ETV-TP is incorporated into the elongating viral DNA strand. Although this compound possesses a 3'-hydroxyl group, which is typically required for the addition of the next nucleotide, it functions as a "non-obligate" chain terminator. The incorporation of this compound creates steric constraints and energetically unfavorable conditions that severely hinder or prevent the addition of subsequent nucleotides, effectively halting further DNA elongation. This leads to the termination of both negative- and positive-strand DNA synthesis.

Caption: this compound-TP's three-pronged attack on HBV polymerase function.

Structural and Kinetic Basis for High Potency and Resistance Barrier

Potency and Affinity

The profound potency of this compound is a direct result of the favorable kinetics of ETV-TP's interaction with the HBV polymerase. Enzyme kinetic studies have consistently shown that the inhibition constant (Ki) for ETV-TP is significantly lower than the Michaelis constant (Km) for the natural substrate, dGTP. This indicates that the polymerase binds ETV-TP much more tightly than dGTP, allowing this compound to outcompete the natural nucleotide effectively.

| Compound | Culture EC50 (nM) | Enzyme IC50 (nM) | Enzyme Ki (nM) | Km for dGTP (nM) |

| This compound | 4 ± 2 | 9.4 ± 0.6 | 1.3 - 2.6 | 13.3 - 20 |

| Lamivudine | 400 ± 200 | 1100 ± 300 | - | - |

| Adefovir | 2000 ± 1000 | 2500 ± 1000 | - | - |

| Data synthesized from multiple sources, values are approximate and can vary based on assay conditions. |

High Genetic Barrier to Resistance

Clinically, this compound exhibits a high barrier to the development of resistance in treatment-naïve patients. This is because multiple mutations in the polymerase gene are required to confer a significant reduction in susceptibility. Resistance typically emerges via a two-step process:

-

Initial Lamivudine-Resistance Mutations: The development of primary lamivudine resistance mutations, such as M204V/I often accompanied by L180M, is the first step. These mutations alone only cause a modest decrease in this compound susceptibility.

-

Secondary this compound-Specific Mutations: The subsequent acquisition of at least one additional mutation at residues T184, S202, or M250 is required for clinically significant this compound resistance.

Molecular modeling suggests these resistance mutations function by sterically altering the dNTP binding pocket, which repositions key loops and reduces the size of the hydrophobic pocket that favorably binds ETV-TP, thereby lowering its binding affinity.

Methodologies for Mechanistic Evaluation

The characterization of this compound's mechanism of action relies on a combination of in vitro biochemical assays and cell-based antiviral activity studies. These protocols form the basis for evaluating novel polymerase inhibitors.

In Vitro HBV Polymerase Inhibition Assay

Causality and Rationale: This assay directly measures the effect of the active drug moiety (ETV-TP) on the enzymatic activity of the target polymerase, isolated from the complexities of the cellular environment. It is crucial for determining kinetic parameters like IC50 and Ki, which define the intrinsic potency and mechanism of inhibition (e.g., competitive). The use of endogenous polymerase from isolated viral nucleocapsids provides a biologically relevant system.

Protocol: Endogenous Polymerase Assay

-

Isolation of Nucleocapsids:

-

Culture HBV-transfected HepG2 cells (e.g., HepG2.2.15 line).

-

Lyse the cells using a non-denaturing detergent buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM NaCl, 1% NP-40).

-

Centrifuge the lysate to pellet cell debris. The supernatant contains cytoplasmic nucleocapsids.

-

Precipitate nucleocapsids from the supernatant using polyethylene glycol (PEG) 8000.

-

Resuspend the nucleocapsid pellet in a suitable buffer.

-

-

Polymerase Reaction:

-

Prepare reaction mixtures in a buffer containing Tris-HCl, MgCl2, DTT, and NaCl.

-

Add a mix of three unlabeled dNTPs (dATP, dCTP, dGTP) at varying concentrations for Km/Ki determination.

-

Add the fourth dNTP (e.g., TTP) radiolabeled with [α-32P] or [α-33P] at a fixed, low concentration.

-

Add the isolated nucleocapsids to the reaction mixture.

-

For inhibition studies, add serial dilutions of the inhibitor (e.g., ETV-TP).

-

-

Incubation and DNA Isolation:

-

Incubate the reaction at 37°C for several hours to allow for DNA synthesis.

-

Stop the reaction by adding EDTA and proteinase K to digest proteins.

-

Extract the viral DNA using phenol-chloroform extraction followed by ethanol precipitation.

-

-

Analysis:

-

Resolve the DNA products on an agarose gel.

-

Visualize the radiolabeled DNA using autoradiography or a phosphorimager.

-

Quantify the band intensity to measure the level of DNA synthesis.

-

Plot the data to determine IC50 (inhibitor concentration that reduces polymerase activity by 50%) and, using Lineweaver-Burk plots, the Ki (inhibition constant).

-

Cell-Based Antiviral Activity Assay

Causality and Rationale: This assay evaluates the overall antiviral efficacy of the parent drug (this compound) in a biologically complete system. It is a self-validating system because the drug must be successfully transported into the cell, phosphorylated to its active form, and inhibit viral replication, all while not causing significant cytotoxicity. This assay is essential for determining the EC50 (half-maximal effective concentration).

Protocol: Antiviral Assay in HBV-Producing Cell Lines

-

Cell Culture and Treatment:

-

Plate an HBV-producing cell line, such as HepG2.2.15, in multi-well plates and allow cells to adhere.

-

Prepare serial dilutions of the test compound (e.g., this compound) in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound. Include "no drug" (virus control) and "no cells" (background control) wells.

-

Incubate the cells for 6-9 days, replacing the drug-containing medium every 3 days.

-

-

Quantification of Extracellular HBV DNA:

-

After the incubation period, collect the cell culture supernatant.

-

Centrifuge to remove cell debris.

-

Treat the supernatant with DNase I to digest any non-encapsidated DNA.

-

Lyse the viral particles in the supernatant using a lysis buffer containing proteinase K to release the viral DNA.

-

Quantify the amount of HBV DNA using a validated quantitative real-time PCR (qPCR) assay targeting a conserved region of the HBV genome.

-

-

Cytotoxicity Assay (Parallel Plate):

-

Concurrently, treat a parallel plate of cells in the same manner.

-

At the end of the treatment period, assess cell viability using a standard method, such as the neutral red uptake assay or MTS assay. This is critical to ensure that the reduction in viral DNA is due to specific antiviral activity and not cell death.

-

-

Analysis:

-

Calculate the percentage of viral replication inhibition for each drug concentration relative to the "no drug" control.

-

Plot the inhibition percentage against the drug concentration and use a non-linear regression model to calculate the EC50 value.

-

Similarly, calculate the CC50 (50% cytotoxic concentration) from the viability data.

-

The Selectivity Index (SI = CC50 / EC50) is calculated as a measure of the drug's therapeutic window.

-

Caption: Workflow for characterizing HBV polymerase inhibitors.

Conclusion

This compound's mechanism of action against the HBV polymerase is a paradigm of targeted antiviral drug design. Its success is not derived from a single point of inhibition but from a comprehensive, tripartite assault on the viral replication engine. By inhibiting priming, competitively binding to the reverse transcriptase active site with superior affinity, and causing delayed chain termination, this compound effectively shuts down the production of new viral genomes. This potent and multifaceted mechanism, validated by extensive biochemical and cell-based studies, explains both its profound clinical efficacy and its high barrier to the development of resistance, solidifying its role as a first-line agent in the global fight against chronic hepatitis B.

References

-

Langley, D. R., Walsh, A. W., Baldick, C. J., Eggers, B. J., Rose, R. E., Levine, S. M., Kapur, A. J., Colonno, R. J., & Tenney, D. J. (2007). Inhibition of Hepatitis B Virus Polymerase by this compound. Journal of Virology, 81(8), 3992–4001. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of this compound? Patsnap. [Link]

-

Jones, S. A., & Hu, J. (2013). Unveiling the roles of HBV polymerase for new antiviral strategies. Future Virology, 8(10), 995–1006. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of this compound Maleate? Patsnap. [Link]

-

Langley, D. R., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by this compound. Antimicrobial Agents and Chemotherapy, 51(4), 1179-1188. [Link]

-

Wikipedia. (2023). Hepatitis B virus DNA polymerase. Wikipedia. [Link]

-

Pharmacology Animation. (2023). Pharmacology of this compound (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]

-

Lai, C. L. (2006). The saga of this compound. Journal of Hepatology, 44(4), 647–650. [Link]

- Seifer, M., & Standring, D. N. (2000). Assays for Hepatitis B Virus DNA-and RNA-Dependent DNA Polymerase Activities. *Methods in Molecular

Entecavir: A Technical Guide to Its Discovery and Development

Abstract

Entecavir represents a significant milestone in the therapeutic management of chronic hepatitis B (CHB). As a potent carbocyclic guanosine nucleoside analogue, its development journey encapsulates key principles of modern antiviral drug discovery, from rational chemical design and serendipitous screening to rigorous preclinical and clinical validation. This guide provides an in-depth technical analysis of this compound's history, detailing its unique mechanism of action, the strategic decisions underpinning its development, and the clinical data that established it as a first-line global standard of care. We will explore its initial synthesis as a failed anti-herpes agent, its rebirth as a highly potent anti-hepatitis B virus (HBV) compound, its multi-pronged inhibition of viral replication, and its high genetic barrier to resistance. This document is intended for researchers, clinicians, and professionals in the field of drug development seeking a comprehensive understanding of this pivotal antiviral agent.

The Genesis of this compound: From Serendipity to Strategic Development

The Pre-Entecavir Landscape: An Urgent Unmet Need

In the late 20th century, the treatment options for the approximately 400 million people living with chronic hepatitis B were limited and fraught with challenges.[1] Interferon-based therapies, while offering a chance for sustained virologic response, were hampered by significant side effects and low efficacy. The advent of the first oral nucleoside analogue, lamivudine, in 1995 was a breakthrough, but its long-term utility was severely compromised by the rapid emergence of drug-resistant HBV mutants.[2] This clinical reality created an urgent need for new antiviral agents with superior potency and a higher genetic barrier to resistance.

The Carbocyclic Nucleoside Analogue Platform

The core strategy in developing many antiviral agents has been the modification of natural nucleosides, the building blocks of DNA and RNA.[3] this compound belongs to a class known as carbocyclic nucleosides , in which the oxygen atom of the ribose sugar ring is replaced by a methylene (CH₂) group.[4][5][6] This fundamental structural change confers a critical advantage: increased metabolic stability. The resulting C-N glycosidic bond is resistant to cleavage by phosphorylase enzymes that would typically degrade a natural nucleoside, prolonging the drug's intracellular half-life and bioavailability.[6]

A Fortuitous Discovery at Bristol-Myers Squibb

The discovery of this compound is a classic example of scientific serendipity. The compound was first synthesized in 1992 at Squibb as SQ-34676 during a research program targeting herpes simplex virus (HSV).[2][7] It showed only moderate anti-herpetic activity and development for this indication was discontinued.[8]

The molecule was shelved until January 13, 1995, when researchers at Bristol-Myers Squibb (BMS), as part of a broader screening initiative, tested it against HBV.[2] The results were striking. The compound, later designated BMS 200475 , demonstrated exceptionally potent activity against HBV, far exceeding that of any other compound tested at the time.[2][8] This pivotal discovery redirected the entire research focus, transforming a failed candidate into a promising new lead for CHB.

Structural Rationale for High Potency

This compound's chemical structure as a deoxyguanosine analogue is key to its efficacy.[9] An exocyclic double bond on the cyclopentane ring locks the molecule into a conformation that closely mimics the natural deoxyribose sugar.[10] This structural rigidity is crucial for its efficient recognition and utilization by the viral polymerase, while distinguishing it from host cellular polymerases.

Caption: Structural comparison of Deoxyguanosine and this compound.

Mechanism of Action: A Three-Pronged Attack on HBV Replication

This compound's profound antiviral effect stems from its ability to inhibit the HBV polymerase—the viral reverse transcriptase—at three distinct and critical stages of the replication process.[1][11] This triple-inhibition mechanism is a hallmark of its design and a primary reason for its superior potency compared to earlier nucleoside analogues.

Intracellular Activation Pathway

Like other nucleoside analogues, this compound is a prodrug that must be activated within the host hepatocyte.[1] It undergoes phosphorylation by cellular kinases to its active form, This compound triphosphate (ETV-TP) .[9][12][13] ETV-TP then acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain.[9][11]

The Triple Inhibition Mechanism

ETV-TP disrupts HBV replication by targeting the following three steps:

-

Base Priming: It inhibits the initial priming step where the HBV polymerase binds to a protein primer to initiate reverse transcription.[1][11][13]

-

Reverse Transcription: It blocks the synthesis of the negative-strand viral DNA from the pre-genomic RNA (pgRNA) template.[1][11][13]

-

Positive-Strand DNA Synthesis: After the negative strand is formed, ETV-TP inhibits the synthesis of the complementary positive DNA strand.[1][11][13]

Incorporation of ETV-TP into the viral DNA chain causes premature chain termination, effectively halting the production of new, infectious virions.[12]

Caption: this compound's triple inhibition of the HBV replication cycle.

Preclinical Development: Establishing Potency and a Strong Safety Profile

Following its promising in vitro discovery, this compound underwent a rigorous preclinical evaluation to characterize its antiviral activity and safety profile before human trials could commence.

In Vitro Efficacy and Selectivity

In cell culture models, specifically the HepG2.2.15 cell line which constitutively produces HBV, this compound demonstrated potent and selective inhibition of viral replication with a half-maximal effective concentration (EC₅₀) of 0.003 µmol/L.[2] Crucially, it showed very low cytotoxicity, with a half-maximal cytotoxic concentration (CC₅₀) of approximately 30,000 nM, resulting in a high selectivity index.[8]

Key Experimental Protocol: In Vitro HBV DNA Reduction Assay

A foundational experiment to determine antiviral potency is the HBV DNA reduction assay.

Objective: To quantify the dose-dependent inhibition of HBV DNA replication by this compound in a stable HBV-producing cell line.

Methodology:

-

Cell Culture: HepG2.2.15 cells are seeded in multi-well plates and cultured until confluent.

-

Drug Treatment: Cells are treated with serial dilutions of this compound (e.g., ranging from 0.0001 µM to 10 µM) or a vehicle control. The medium is replaced with fresh drug-containing medium every 2-3 days.

-

Incubation: The cells are incubated for a period of 8-10 days to allow for multiple rounds of viral replication.

-

DNA Extraction: After incubation, intracellular HBV DNA is extracted from the cells. This involves cell lysis followed by purification of core particle-associated DNA to separate it from host genomic DNA.

-

Quantification: The amount of HBV DNA is quantified using a sensitive method like Southern Blotting or, more commonly, quantitative PCR (qPCR).[14]

-

Data Analysis: The percentage of HBV DNA reduction is calculated for each drug concentration relative to the vehicle control. The EC₅₀ value is then determined by plotting the percent inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Animal Model Validation and Toxicology

The efficacy of this compound was validated in animal models that support hepadnavirus replication, such as the woodchuck model for woodchuck hepatitis virus (WHV).[8] An initial dose-ranging study in chronically infected woodchucks demonstrated that this compound at doses of 0.1 and 0.5 mg/kg/day led to a significant reduction in circulating WHV DNA.[2]

Extensive toxicology studies were conducted in multiple species, including mice, rats, dogs, and monkeys.[2] A critical component of this was assessing mitochondrial toxicity, a known class effect for some nucleoside analogues. Using primer extension assays, researchers confirmed that ETV-TP does not inhibit human mitochondrial DNA polymerase γ, suggesting a low potential for mitochondrial-related side effects.[2]

Clinical Development: From Phase I to Global Approval

The successful preclinical program paved the way for a comprehensive clinical development plan to evaluate this compound's safety, efficacy, and optimal dosing in humans.

Phase I and II Dose-Finding Studies

Initial Phase I trials established the pharmacokinetic profile and safety in healthy volunteers. Phase II dose-ranging studies were then conducted in patients with CHB. A key randomized, double-blind Phase II study in Japan compared once-daily oral doses of this compound (0.01 mg, 0.1 mg, and 0.5 mg) against lamivudine (100 mg) over 24 weeks. The results clearly showed that the 0.5 mg dose of this compound was superior to lamivudine in reducing HBV DNA levels.[1]

Pivotal Phase III Trials: Establishing Superiority

Two large, international Phase III trials were instrumental in establishing this compound's superiority over the then-standard-of-care, lamivudine.

-

Study AI463026: Enrolled HBeAg-positive, nucleoside-naïve patients.

-

Study AI463027: Enrolled HBeAg-negative, nucleoside-naïve patients.[2]

In both studies, patients were randomized to receive either this compound 0.5 mg daily or lamivudine 100 mg daily for at least 52 weeks. The primary endpoint was histologic improvement at week 48.[15][16]

| Endpoint (at Week 48) | This compound 0.5 mg | Lamivudine 100 mg | P-value |

| Histologic Improvement | 70-72% | 61-62% | <0.05 |

| Mean HBV DNA Reduction (log₁₀ copies/mL) | -5.0 to -6.9 | -4.5 to -5.4 | <0.001 |

| HBV DNA <300 copies/mL | 67-90% | 36-72% | <0.001 |

| ALT Normalization | 68-78% | 60-72% | <0.05 |

| Data synthesized from Phase III trials in HBeAg-negative and HBeAg-positive patients.[2][17] |

Long-Term Efficacy and Histological Reversal

Patients who completed the Phase III trials were eligible to enroll in a long-term rollover study (ETV-901), receiving this compound 1.0 mg daily. After 5 years of continuous therapy, 94% of patients achieved undetectable HBV DNA levels (<300 copies/mL) and 80% had normalized ALT levels.[2] Remarkably, this long-term viral suppression was associated with significant histological benefits. Of the patients who had a repeat liver biopsy, 96% showed improvement in necroinflammation, and 88% showed improvement in Ishak fibrosis scores.[2] This was among the first large-scale demonstrations that potent, long-term antiviral therapy could lead to the reversal of liver fibrosis and even cirrhosis.

Efficacy in Lamivudine-Refractory Patients

A separate Phase III trial evaluated this compound in patients who had failed lamivudine therapy. This study established that a higher dose of 1.0 mg daily was required to overcome the partial resistance conferred by lamivudine-resistance mutations. Switching to this compound 1.0 mg was significantly more effective than continuing lamivudine in this difficult-to-treat population.[1]

The Genetic Barrier to Resistance

A key advantage of this compound is its high genetic barrier to resistance in treatment-naïve patients. The cumulative incidence of genotypic resistance after five years of therapy is approximately 1%.[18]

This high barrier is due to a "two-hit" mechanism. For resistance to develop, the virus must first acquire a primary lamivudine resistance mutation (such as rtM204V/I).[18] This initial mutation makes the virus susceptible to developing secondary mutations at other positions (e.g., rtT184, rtS202, or rtM250) that then confer full resistance to this compound.[18] Because multiple mutations are required, the emergence of resistance is a rare event in patients who have not been previously exposed to lamivudine. However, in lamivudine-refractory patients, where the first "hit" is already present, the rate of this compound resistance is substantially higher, reaching up to 51% after 5 years of treatment.[18]

Caption: The multi-step pathway to this compound resistance.

Regulatory Approval and Clinical Impact

Bristol-Myers Squibb submitted the New Drug Application (NDA) for this compound to the U.S. Food and Drug Administration (FDA) in October 2004.[19] Based on the robust efficacy and safety data from the clinical trial program, this compound (brand name Baraclude ) was approved by the FDA on March 29, 2005 , for the treatment of chronic hepatitis B.[20][21][22] Approvals in Europe, Japan, China, and other regions followed shortly thereafter, establishing this compound as a global first-line treatment option.[1][2] The expiration of its patent in 2015 led to the availability of generic versions, significantly expanding patient access to this life-saving medication.[7]

Conclusion

The development of this compound is a landmark in the history of antiviral therapy. It exemplifies a journey from a serendipitous laboratory finding to a rationally developed, clinically superior therapeutic agent. Its unique triple-inhibition mechanism translates into profound viral suppression, while its high genetic barrier to resistance offers durable, long-term efficacy. The clinical data demonstrating not only viral control but also the reversal of liver fibrosis fundamentally changed the treatment goals for chronic hepatitis B, offering hope for preventing progression to cirrhosis and hepatocellular carcinoma. This compound remains a cornerstone of CHB management and a benchmark for the development of future antiviral drugs.

References

-

This compound - Wikipedia. Wikipedia. [Link]

-

Yim, H. J., & Lok, A. S. (2006). The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B. Hepatology International. [Link]

-

Lai, C. L. (2006). The saga of this compound. Journal of Hepatology. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of this compound? Patsnap Synapse. [Link]

-

This compound (Bristol-Myers Squibb). PubMed. [Link]

-

Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. National Institutes of Health. [Link]

-

Langley, D. R., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by this compound. Journal of Virology. [Link]

-

Ogishi, M., et al. (2013). Characterization of novel this compound resistance mutations. Journal of Hepatology. [Link]

-

Bristol-Myers Squibb Submits Applications in U.S. and Europe to Market this compound, an Investigational Antiviral Treatment For Chronic Hepatitis B Infection. Infection Control Today. [Link]

-

Evolution of hepatitis B virus mutation during this compound rescue therapy in patients with antiviral resistance to lamivudine and adefovir. PubMed. [Link]

-

Resistance mutations of hepatitis B virus in this compound-refractory patients. Hepatology Communications. [Link]

-

Study of this compound in Patients With Chronic Hepatitis B Virus (HBV) Infection. ClinicalTrials.gov. [Link]

-

Lampertico, P., et al. (2015). First-line treatment of chronic hepatitis B with this compound or tenofovir in 'real-life' settings: from clinical trials to clinical practice. Journal of Hepatology. [Link]

-

Resistance mutations of hepatitis B virus in this compound-refractory patients. ResearchGate. [Link]

-

This compound – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

-

Lee, J. M., & Park, J. Y. (2011). Molecular Diagnosis of this compound Resistance. Korean Journal of Internal Medicine. [Link]

-

Carbocyclic Nucleosides (Carbanucleosides) as New Therapeutic Leads. Ingenta Connect. [Link]

-

Schneller, S. W. (2002). Carbocyclic Nucleosides (Carbanucleosides) as New Therapeutic Leads. Current Topics in Medicinal Chemistry. [Link]

-

Baraclude (this compound) FDA Approval History. Drugs.com. [Link]

-

Drug Approval Package: Baraclude (this compound) NDA #021797 & 021798. accessdata.fda.gov. [Link]

-

FDA approve this compound for HBV. HIV i-Base. [Link]

-

Carbocyclic analogs of 5-substituted uracil nucleosides. Synthesis and antiviral activity. Journal of Medicinal Chemistry. [Link]

-

This compound. Grokipedia. [Link]

-

Guanosine Analogue for the Treatment of SARS-CoV-2. Creative Biolabs. [Link]

-

This compound Prophylaxis for Hepatitis B Reactivation for CD20 Positive B-cell Lymphoma Patients With Resolved Hepatitis B. ClinicalTrials.gov. [Link]

-

Synthesis Strategies for this compound. Organic Chemistry. [Link]

-

New FDA Approvals. Clinician.com. [Link]

-

The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. PubMed Central. [Link]

-

Drug Discovery of Nucleos(t)ide Antiviral Agents: Dedicated to Prof. Dr. Erik De Clercq on Occasion of His 80th Birthday. MDPI. [Link]

-

This compound for Patients With Decompensated Hepatitis B Virus (HBV)-Related Cirrhosis. ClinicalTrials.gov. [Link]

-

Carbocyclic nucleoside. Wikipedia. [Link]

-

This compound (Baraclude) - Oral Antiviral Drug for Hepatitis-B Infection. Clinical Trials Arena. [Link]

-

De Clercq, E. (2000). Guanosine analogues as anti-herpesvirus agents. Nucleosides, Nucleotides & Nucleic Acids. [Link]

-

Antiviral Guanosine Analogs as Substrates for Deoxyguanosine Kinase: Implications for Chemotherapy. Antimicrobial Agents and Chemotherapy. [Link]

-

Synthesis of this compound and Its Novel Class of Analogs. ResearchGate. [Link]

-

Synthesis of novel this compound analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. RSC Publishing. [Link]

-

The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B. ResearchGate. [Link]

-

This compound. MedPath. [Link]

-

Preclinical Evaluation of In Vitro and In Vivo Antiviral Activities of KCT-01, a New Herbal Formula against Hepatitis B Virus. Evidence-Based Complementary and Alternative Medicine. [Link]

Sources

- 1. The saga of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbocyclic Nucleosides (Carbanucleosides) as New Therapeutic Lea...: Ingenta Connect [ingentaconnect.com]

- 5. Carbocyclic Nucleosides (Carbanucleosides) as New Therapeutic Leads | Bentham Science [benthamscience.com]

- 6. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound (Bristol-Myers Squibb) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. grokipedia.com [grokipedia.com]

- 10. Synthesis Strategies f... | Organic Chemistry [organicchemistry.eu]

- 11. Inhibition of Hepatitis B Virus Polymerase by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

- 13. trial.medpath.com [trial.medpath.com]

- 14. researchgate.net [researchgate.net]

- 15. New FDA Approvals | 2005-06-01 | AHC Media:… | Clinician.com [clinician.com]

- 16. This compound (Baraclude) - Oral Antiviral Drug for Hepatitis-B Infection - Clinical Trials Arena [clinicaltrialsarena.com]

- 17. First-line treatment of chronic hepatitis B with this compound or tenofovir in ‘real-life’ settings: from clinical trials to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular Diagnosis of this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. infectioncontroltoday.com [infectioncontroltoday.com]

- 20. drugs.com [drugs.com]

- 21. Drug Approval Package: Baraclude (this compound) NDA #021797 & 021798 [accessdata.fda.gov]

- 22. FDA approve this compound for HBV | HIV i-Base [i-base.info]

Entecavir: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties

Introduction

Entecavir is a cornerstone in the management of chronic hepatitis B virus (HBV) infection, recognized for its potent antiviral activity and high barrier to resistance.[1][2] Classified as a carbocyclic nucleoside analogue of 2'-deoxyguanosine, its unique structural features confer selective and powerful inhibition of the HBV polymerase, the enzyme critical for viral replication.[1][3][4] This technical guide provides an in-depth exploration of the molecular architecture and chemical properties of this compound, offering crucial insights for researchers, medicinal chemists, and drug development professionals engaged in antiviral research and formulation development. Understanding these fundamental characteristics is paramount to appreciating its mechanism of action, optimizing its therapeutic application, and guiding the discovery of next-generation antiviral agents.

Molecular Structure and Stereochemistry

The therapeutic efficacy of this compound is intrinsically linked to its precise three-dimensional structure. It is a synthetic guanine nucleoside analogue where the oxygen atom in the ribose ring is replaced by a methylene group, creating a cyclopentyl core.[5]

-

IUPAC Name : 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one[6]

-

Stereochemistry : The molecule possesses three chiral centers, and its biological activity is specific to the (1S, 3R, 4S) isomer.[8][9] This specific spatial arrangement is critical for the correct positioning of the molecule within the active site of the HBV polymerase, enabling potent inhibition. The stereochemistry is rigorously controlled during the synthesis process to ensure the therapeutic efficacy of the final active pharmaceutical ingredient (API).[10]

Below is a diagram illustrating the core molecular structure of this compound.

Caption: Molecular structure of this compound.

Chemical and Physical Properties

The physicochemical properties of this compound influence its absorption, distribution, formulation, and stability. It is typically supplied as a white to off-white powder.[9][11]

| Property | Value | Source |

| Molecular Weight | 277.28 g/mol (anhydrous) | [6][12] |

| 295.3 g/mol (monohydrate) | [11][13] | |

| Melting Point | >220°C (decomposes) | [12] |

| pKa | 8.0 (estimated) | [6] |

| Water Solubility | 2.4 mg/mL | [11][12] |

| DMSO Solubility | 59 mg/mL | [14] |

| Appearance | White to off-white powder | [9][11] |

Stability Profile: Forced degradation studies, conducted under ICH guidelines, reveal that this compound is relatively stable under thermal, neutral, and photolytic conditions. However, it demonstrates significant degradation under oxidative and acidic stress.[15] This information is critical for defining appropriate storage conditions and for developing stable pharmaceutical formulations.

Synthesis Overview

The synthesis of this compound is a complex process due to the need for precise stereochemical control of its carbocyclic core. Unlike natural nucleosides, its synthesis cannot start from a simple sugar precursor. Various synthetic strategies have been developed, often involving multi-step pathways.

Common approaches include:

-

Chiral Pool Synthesis : Routes starting from readily available chiral molecules like D-ribose or (S)-(+)-carvone have been established.[16][17]

-

Asymmetric Synthesis : Methods employing stereoselective reactions, such as boron-aldol reactions and titanium-catalyzed cyclizations, have been used to construct the cyclopentane skeleton from acyclic precursors.[18]

The final key step in many synthetic routes is the coupling of the fully formed carbocyclic moiety with a protected guanine base, often via a Mitsunobu reaction, followed by deprotection to yield the final this compound molecule.[5][18]

The diagram below illustrates a generalized workflow for this compound synthesis.

Caption: Generalized synthetic workflow for this compound.

Analytical Characterization

Robust analytical methods are essential for the quality control of this compound, including quantification in bulk drug and pharmaceutical formulations, as well as for pharmacokinetic studies in biological matrices.

Experimental Protocols:

-

High-Performance Liquid Chromatography (HPLC): A validated stability-indicating reversed-phase HPLC (RP-HPLC) method is commonly used for routine analysis.[19]

-

Objective: To determine the purity and quantify this compound in bulk and tablet forms.

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[19]

-

Mobile Phase: A mixture of methanol and water (e.g., 55:45 v/v).[19]

-

Flow Rate: 1.0 mL/min.[19]

-

Detection: UV detection at 254 nm.[19]

-

Procedure:

-

Prepare standard solutions of this compound in the mobile phase at known concentrations (e.g., 5-25 µg/mL).

-

Prepare sample solutions by dissolving the bulk drug or crushed tablets in the mobile phase.

-

Inject standards and samples into the HPLC system.

-

Quantify this compound based on the peak area relative to the calibration curve. The typical retention time is approximately 3.5 minutes under these conditions.[19]

-

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is indispensable for characterizing degradation products and for high-sensitivity quantification in biological fluids like human plasma.[15][20]

-

Objective: To identify and characterize stress degradation products or for bioanalysis.

-

Sample Preparation (for plasma): Protein precipitation using a cooled acetonitrile/methanol mixture, followed by centrifugation and filtration of the supernatant.[20]

-

Chromatography: UHPLC system with a suitable column (e.g., Phenyl-Hexyl).[20]

-

Mass Spectrometry: Triple quadrupole mass spectrometer with a heated electrospray ionization (ESI) source, operating in Multiple Reaction Monitoring (MRM) mode.[20]

-

Procedure:

-

Optimize MS/MS parameters (precursor/product ion transitions) for this compound.

-

Perform chromatographic separation of the processed sample.

-

Detect and quantify this compound based on its specific MRM transition, allowing for a lower limit of quantification (LLOQ) in the picogram per milliliter (pg/mL) range.[20]

-

-

The following diagram outlines a typical analytical workflow for this compound.

Caption: Analytical workflow for this compound characterization.

Mechanism of Action

This compound exerts its antiviral effect by potently and selectively inhibiting the HBV DNA polymerase, a multifunctional reverse transcriptase enzyme.[21] The drug is administered as a prodrug and must be activated intracellularly.

-

Intracellular Phosphorylation: Inside the host cell, this compound is efficiently phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (ETV-TP).[2][21][22]

-

Competitive Inhibition: ETV-TP structurally mimics the natural substrate, deoxyguanosine triphosphate (dGTP). It competes with dGTP for binding to the viral polymerase.[23]

-

Inhibition of Polymerase Activity: ETV-TP inhibits all three catalytic functions of the HBV polymerase:

-

Chain Termination: After its incorporation into the growing viral DNA chain, this compound acts as a chain terminator, preventing further DNA elongation and halting viral replication.[21][23]

The following diagram illustrates the intracellular activation and mechanism of action.

Caption: Mechanism of action of this compound.

Metabolism and Elimination

Understanding the metabolic fate of this compound is crucial for predicting drug-drug interactions and dosage adjustments in specific patient populations.

-

Metabolism: this compound is not a substrate, inhibitor, or inducer of the cytochrome P450 (CYP450) enzyme system.[13] This is a significant clinical advantage as it minimizes the potential for metabolic drug-drug interactions. Following administration, no oxidative or acetylated metabolites are observed. The metabolism is limited to the formation of minor amounts of phase II glucuronide and sulfate conjugates.[13][24]

-

Elimination: The drug is predominantly eliminated by the kidneys.[2][13] Approximately 62-73% of an oral dose is excreted unchanged in the urine through a combination of glomerular filtration and active tubular secretion.[24][25] The terminal elimination half-life is approximately 128–149 hours, with an effective accumulation half-life of about 24 hours, which supports once-daily dosing.[13][25]

The diagram below outlines the metabolic and elimination pathway.

Caption: Metabolism and elimination pathway of this compound.

References

-

This compound - Wikipedia. [Link]

-

This compound | C12H15N5O3 | CID 135398508 - PubChem. [Link]

-

What is the mechanism of this compound? - Patsnap Synapse. [Link]

-

Inhibition of Hepatitis B Virus Polymerase by this compound - PMC - NIH. [Link]

-

The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B - PMC - NIH. [Link]

-

(PDF) Synthesis of this compound and Its Novel Class of Analogs - ResearchGate. [Link]

-

This compound Baraclude - Treatment - Hepatitis B Online - University of Washington. [Link]

-

Total Synthesis of this compound. [Link]

-

Synthesis Strategies for this compound - Organic Chemistry Portal. [Link]

-

A New Route for the Synthesis of this compound. [Link]

-

This compound Monograph for Professionals - Drugs.com. [Link]

-

This compound - DrugFuture. [Link]

-

Baraclude™ - accessdata.fda.gov. [Link]

-

This compound | Advanced Drug Monograph - MedPath. [Link]

-

Molecular structure of this compound monohydrate, with chiral centers... - ResearchGate. [Link]

-

Structures of this compound (1), carbocyclic dG (2), and target molecules (3). - ResearchGate. [Link]

-

[Table, CHEMICAL FORMULA AND STRUCTURE]. - LiverTox - NCBI Bookshelf - NIH. [Link]

-

This compound Patent Evaluation, Method for Diastereomeric Impurities - Juniper Publishers. [Link]

-

Chemistry Review(s) - accessdata.fda.gov. [Link]

-

This compound - LiverTox - NCBI Bookshelf - NIH. [Link]

-

Baraclude (this compound) oral solution label - accessdata.fda.gov. [Link]

-

A New Analytical Method For Determination Of Formaldehyde Content In this compound Drug By Using High-Performance Liquid Chromatography (HPLC) - ijstr. [Link]

-

LC/MS/MS High Sensitivity Bioanalytical Method: this compound in Human Plasma. [Link]

-

LC-MS/MS method for the characterization of the forced degradation products of this compound. [Link]

-

Quantitative Determination of this compound in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. trial.medpath.com [trial.medpath.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis Strategies f... | Organic Chemistry [organicchemistry.eu]

- 6. This compound | C12H15N5O3 | CID 135398508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. [Table, CHEMICAL FORMULA AND STRUCTURE]. - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. This compound [drugfuture.com]

- 13. This compound Baraclude - Treatment - Hepatitis B Online [hepatitisb.uw.edu]

- 14. selleckchem.com [selleckchem.com]

- 15. LC-MS/MS method for the characterization of the forced degradation products of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 18. DSpace [diposit.ub.edu]

- 19. jbiochemtech.com [jbiochemtech.com]

- 20. lcms.cz [lcms.cz]

- 21. What is the mechanism of this compound? [synapse.patsnap.com]

- 22. The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inhibition of Hepatitis B Virus Polymerase by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 24. drugs.com [drugs.com]

- 25. This compound | 142217-69-4 [chemicalbook.com]

Preclinical pharmacological profile of Entecavir

The preclinical pharmacological profile of this compound established it as a highly promising candidate for the treatment of chronic hepatitis B. Its distinction as a potent antiviral is derived from its unique, three-pronged inhibition of the HBV polymerase. This potent activity was confirmed in multiple, highly relevant animal models of HBV infection. Crucially, its high barrier to resistance, particularly in the treatment-naïve setting, addressed a major clinical need. The preclinical data also revealed a favorable pharmacokinetic profile suitable for once-daily oral dosing and a strong safety profile, most notably a lack of significant mitochondrial toxicity. These comprehensive preclinical findings provided a solid scientific foundation for its successful clinical development and established this compound as a first-line therapy for chronic HBV infection. [4][22][34]

References

-

This compound - Wikipedia. (URL: [Link])

-

What is the mechanism of this compound? - Patsnap Synapse. (2024-07-17). (URL: [Link])

-

This compound - LiverTox - NCBI Bookshelf. (2018-02-10). National Institute of Health. (URL: [Link])

-

What is the mechanism of this compound Maleate? - Patsnap Synapse. (2024-07-17). (URL: [Link])

-

The replication cycle of hepatitis B virus - ResearchGate. (URL: [Link])

-

The saga of this compound - Lai, C. L. (2006). Journal of Hepatology. (URL: [Link])

-

New perspectives on the hepatitis B virus life cycle in the human liver - Lucifora, J., & Protzer, U. (2016). Journal of Clinical Investigation. (URL: [Link])

-

Virology: viral replication, current therapy and progress to a cure - B Positive. (URL: [Link])

-

Progress of Infection and Replication Systems of Hepatitis B Virus - ACS Publications. (2024-06-04). (URL: [Link])

-

Hepatitis B virus - Wikipedia. (URL: [Link])

-

Inhibition of Hepatitis B Virus Polymerase by this compound - Tchesnokov, E. P., et al. (2008). Antimicrobial Agents and Chemotherapy. (URL: [Link])

-

Potent Efficacy of this compound (BMS-200475) in a Duck Model of Hepatitis B Virus Replication - Genovesi, E. V., et al. (2002). Antimicrobial Agents and Chemotherapy. (URL: [Link])

-

Characterization of antiviral activity of this compound in transgenic mice expressing hepatitis B virus - Sells, M. A., et al. (2003). Antiviral Research. (URL: [Link])

-

Long-term this compound treatment results in sustained antiviral efficacy and prolonged life span in the woodchuck model of chronic hepatitis infection - Colonno, R. J., et al. (2001). The Journal of Infectious Diseases. (URL: [Link])

-

A Validated Method for Quantifying this compound in Biological Matrices and Its Application in a Pharmacokinetic Study in Rats and Dogs - Zhang, L., et al. (2014). Molecules. (URL: [Link])

-

Potent efficacy of this compound (BMS-200475) in a duck model of hepatitis B virus replication - PubMed. (2002). Antimicrobial Agents and Chemotherapy. (URL: [Link])

-

Characterization of Antiviral Activity of this compound in Transgenic Mice Expressing Hepatitis B Virus - DigitalCommons@USU. (2003). (URL: [Link])

-

The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B - Yuen, M. F., & Seto, W. K. (2013). Hepatitis B Annual. (URL: [Link])

-

This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition - Herlocher, M. L., et al. (2008). Antimicrobial Agents and Chemotherapy. (URL: [Link])

-

Efficacies of this compound against Lamivudine-Resistant Hepatitis B Virus Replication and Recombinant Polymerases In Vitro - Levine, S., et al. (2002). Antimicrobial Agents and Chemotherapy. (URL: [Link])

-

Inhibition of hepatitis B virus polymerase by this compound - PubMed. (2008). Antimicrobial Agents and Chemotherapy. (URL: [Link])

-

A Validated Method for Quantifying this compound in Biological Matrices and Its Application in a Pharmacokinetic Study in Rats and Dogs - PubMed. (2014). Molecules. (URL: [Link])

-

Clinical Emergence of this compound-Resistant Hepatitis B Virus Requires Additional Substitutions in Virus Already Resistant to Lamivudine - Tenney, D. J., et al. (2004). Antimicrobial Agents and Chemotherapy. (URL: [Link])

-

This compound - Grokipedia. (URL: [Link])

-

This compound for treatment of hepatitis B virus displays no in vitro mitochondrial toxicity or DNA polymerase gamma inhibition - PubMed. (2008). Antimicrobial Agents and Chemotherapy. (URL: [Link])

-

This compound PK Fact Sheet - University of Liverpool. (URL: [Link])

-

This compound Monograph for Professionals - Drugs.com. (2024). (URL: [Link])

-

Profile of HBV polymerase gene mutations during this compound treatment in patients with chronic hepatitis B - PubMed. (2014). Hepatology International. (URL: [Link])

-

BARACLUDE (this compound) tablets label - accessdata.fda.gov. (URL: [Link])

-

This compound Exhibits Inhibitory Activity against Human Immunodeficiency Virus under Conditions of Reduced Viral Challenge - Lin, P. F., et al. (2007). Antimicrobial Agents and Chemotherapy. (URL: [Link])

-

This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition - ASM Journals. (2008). (URL: [Link])

-

Baraclude (this compound) dosing, indications, interactions, adverse effects, and more - Medscape. (URL: [Link])

-

This compound: a potent antiviral with minimal long-term resistance in nucleoside-naive chronic hepatitis B patients - PubMed. (2008). Expert Review of Anti-infective Therapy. (URL: [Link])

-

This compound Patent Evaluation & Genotoxicity - Herald Scholarly Open Access. (URL: [Link])

-

Genetic Evidence for Genotoxic Effect of this compound, an Anti-Hepatitis B Virus Nucleotide Analog - PubMed. (2016). PLoS One. (URL: [Link])

-

Resistance mutations of hepatitis B virus in this compound-refractory patients - Yatsuji, H., et al. (2011). Hepatology Research. (URL: [Link])

-

Baraclude (this compound) oral solution label - accessdata.fda.gov. (URL: [Link])

-

Two-Year Assessment of this compound Resistance in Lamivudine-Refractory Hepatitis B Virus Patients Reveals Different Clinical Outcomes Depending on the Resistance Substitutions Present - ASM Journals. (2007). (URL: [Link])

-

This compound | Advanced Drug Monograph - MedPath. (2025). (URL: [Link])

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. The saga of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. hepatitisb.org.au [hepatitisb.org.au]

- 7. Hepatitis B virus - Wikipedia [en.wikipedia.org]

- 8. Mechanism of action of Entecavir_Chemicalbook [chemicalbook.com]

- 9. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 10. Inhibition of Hepatitis B Virus Polymerase by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Efficacies of this compound against Lamivudine-Resistant Hepatitis B Virus Replication and Recombinant Polymerases In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of hepatitis B virus polymerase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clinical Emergence of this compound-Resistant Hepatitis B Virus Requires Additional Substitutions in Virus Already Resistant to Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. This compound: a potent antiviral with minimal long-term resistance in nucleoside-naive chronic hepatitis B patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Thieme E-Journals - Drug Research / Abstract [thieme-connect.de]

- 19. A validated method for quantifying this compound in biological matrices and its application in a pharmacokinetic study in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Baraclude (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 21. accessdata.fda.gov [accessdata.fda.gov]

- 22. This compound Monograph for Professionals - Drugs.com [drugs.com]

- 23. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 24. This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 25. This compound for treatment of hepatitis B virus displays no in vitro mitochondrial toxicity or DNA polymerase gamma inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. journals.asm.org [journals.asm.org]

- 27. heraldopenaccess.us [heraldopenaccess.us]

- 28. Genetic Evidence for Genotoxic Effect of this compound, an Anti-Hepatitis B Virus Nucleotide Analog - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Entecavir: A Guanosine Nucleoside Analog for HBV Therapy

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with hundreds of millions of individuals at risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1][2][3] The development of effective antiviral therapies is paramount in managing this persistent viral infection. Entecavir, a potent and selective antiviral agent, has emerged as a cornerstone in the treatment of chronic hepatitis B.[1][4][5] This technical guide provides an in-depth exploration of this compound as a guanosine nucleoside analog, designed for researchers, scientists, and drug development professionals.

The Challenge of Chronic Hepatitis B Virus (HBV) Infection

The persistence of HBV is primarily due to the stability of the covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as a template for viral replication.[6] Effective antiviral therapy aims to suppress HBV replication to undetectable levels, thereby reducing liver inflammation and the risk of long-term complications.[1]

This compound: A Potent and Selective Antiviral Agent

This compound is a carbocyclic analog of 2'-deoxyguanosine with potent and selective activity against HBV.[7] It was first approved by the FDA in 2005 and is recommended as a first-line treatment for chronic hepatitis B.[4][5] Its high potency and high genetic barrier to resistance in treatment-naïve patients make it a highly effective therapeutic option.[1][5]

Chemical Identity and Physicochemical Properties

This compound is chemically described as 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one, monohydrate.[8] It is a white to off-white powder, slightly soluble in water.[9] The synthesis of this compound can be achieved from D-ribose through a key allylic alcohol intermediate.[10]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₂H₁₅N₅O₃•H₂O |

| Molecular Weight | 295.3 g/mol [8] |

| Appearance | White to off-white powder[9] |

| Solubility in Water | 2.4 mg/mL[9] |

| CAS Number | 142217-69-4 |

Mechanism of Action: From Prodrug to Potent Inhibitor

This compound is a prodrug that requires intracellular phosphorylation to its active triphosphate form.[6][11] This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain, leading to the inhibition of HBV replication.[6][11][12]

Intracellular Activation: The Phosphorylation Cascade

Upon entry into the host cell, this compound is efficiently phosphorylated by cellular kinases to this compound monophosphate, then diphosphate, and finally to the active this compound triphosphate (ETV-TP).[12][13] The intracellular half-life of ETV-TP is approximately 15 hours.[14][15]

The phosphorylation of this compound is carried out by host cellular enzymes.[16][17][18] Deoxyguanosine kinase has been identified as a key enzyme in the initial phosphorylation step.[16][17][18]

The efficient conversion of this compound to its active triphosphate form is a crucial factor contributing to its high potency.[19][20]

Sources

- 1. The Discovery and Development of a Potent Antiviral Drug, this compound, for the Treatment of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Emergence of this compound-Resistant Hepatitis B Virus Requires Additional Substitutions in Virus Already Resistant to Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of this compound Resistance of Hepatitis B Virus with Viral Breakthrough as Determined by Long-Term Clinical Assessment and Molecular Docking Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Resistance mutations of hepatitis B virus in this compound-refractory patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 7. This compound | 142217-69-4 [chemicalbook.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. This compound Baraclude - Treatment - Hepatitis B Online [hepatitisb.uw.edu]

- 10. Synthesis of this compound and its novel class of analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. This compound: A Review and Considerations for Its Application in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. trial.medpath.com [trial.medpath.com]

- 14. drugs.com [drugs.com]

- 15. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 16. This compound competitively inhibits deoxyguanosine and deoxyadenosine phosphorylation in isolated mitochondria and the perfused rat heart - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound competitively inhibits deoxyguanosine and deoxyadenosine phosphorylation in isolated mitochondria and the perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. BioKB - Publication [biokb.lcsb.uni.lu]

- 19. journals.asm.org [journals.asm.org]

- 20. Inhibition of Hepatitis B Virus Polymerase by this compound - PMC [pmc.ncbi.nlm.nih.gov]

Entecavir's Antiviral Spectrum Beyond HBV: A Technical Guide

Introduction

Entecavir, a guanosine nucleoside analogue, is a cornerstone in the management of chronic hepatitis B virus (HBV) infection.[1][2][3] Its high potency and the high genetic barrier to resistance have established it as a first-line therapeutic agent.[4] This guide provides an in-depth technical exploration of this compound's antiviral activity beyond its primary indication, synthesizing preclinical and clinical data for researchers, scientists, and drug development professionals. We will delve into its efficacy against other hepadnaviruses, its clinically significant activity against retroviruses like HIV, and its limited effects on other viral families, providing a comprehensive understanding of its broader antiviral profile.

Core Mechanism of Action: A Foundation for Broad-Spectrum Potential

This compound's therapeutic effect is rooted in its function as a selective inhibitor of viral DNA polymerase.[5][6] As a guanosine analogue, it undergoes intracellular phosphorylation to its active form, this compound triphosphate (ETV-TP).[1][6] ETV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain.[6]

This competitive inhibition disrupts viral replication at three critical stages[6]:

-

Base Priming: Inhibition of the HBV DNA polymerase's priming activity.

-

Reverse Transcription: Blocking the synthesis of the negative DNA strand from the pregenomic RNA template.

-

DNA Synthesis: Terminating the synthesis of the positive DNA strand.

This multi-faceted inhibition of the viral polymerase is central to its potent anti-HBV activity and provides the mechanistic basis for its potential activity against other viruses that rely on similar enzymes for replication.[7]

Caption: this compound's mechanism of action within an infected hepatocyte.

Activity Against Non-HBV Hepadnaviruses: Animal Model Insights

Animal models of hepadnavirus infection have been instrumental in elucidating this compound's potent antiviral effects and have demonstrated its class-leading activity.

Woodchuck Hepatitis Virus (WHV)

The woodchuck model is a reliable predictor of antiviral efficacy for HBV.[8] In woodchucks chronically infected with WHV, this compound has demonstrated potent antiviral efficacy.[9] Long-term treatment has been shown to significantly suppress viral replication, reduce viral antigens, and decrease the levels of covalently closed circular DNA (cccDNA) in the liver.[9] Notably, prolonged this compound therapy in this model has been associated with a longer lifespan and a delay in the onset of hepatocellular carcinoma (HCC).[9]

Duck Hepatitis B Virus (DHBV)